molecular formula C16H11Cl2F6N7O2 B10961918 4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10961918
M. Wt: 518.2 g/mol
InChI Key: JAVFPZPAVSXSQG-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of multiple pyrazole rings, chloro, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole rings. The reaction conditions often include the use of chlorinated solvents and specific temperature controls to ensure the proper formation of the desired product . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of pyrazole rings allows for potential oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its binding affinity and stability within biological systems. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide stands out due to its multiple pyrazole rings and the presence of both chloro and trifluoromethyl groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C16H11Cl2F6N7O2

Molecular Weight

518.2 g/mol

IUPAC Name

4-chloro-N-[[1-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]pyrazol-3-yl]methyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H11Cl2F6N7O2/c1-29-9(7(17)11(27-29)15(19,20)21)13(32)25-5-6-3-4-31(26-6)14(33)10-8(18)12(16(22,23)24)28-30(10)2/h3-4H,5H2,1-2H3,(H,25,32)

InChI Key

JAVFPZPAVSXSQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NCC2=NN(C=C2)C(=O)C3=C(C(=NN3C)C(F)(F)F)Cl

Origin of Product

United States

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